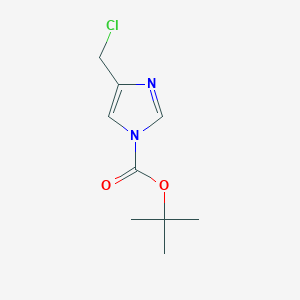

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE

Übersicht

Beschreibung

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroformate and chloromethylating agents. One common method involves the following steps:

Formation of Imidazole Derivative: The starting material, imidazole, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl imidazole-1-carboxylate.

Chloromethylation: The tert-butyl imidazole-1-carboxylate is then treated with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, under controlled conditions to introduce the chloromethyl group at the 4-position of the imidazole ring.

Industrial Production Methods

Industrial production of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include various substituted imidazole derivatives with functional groups such as azides, thiols, and amines.

Oxidation Reactions: Oxidized products may include imidazole N-oxides and other oxygenated derivatives.

Reduction Reactions: Reduced products include imidazole derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

- 4-tert-Butyl-1H-imidazole

- 1-(4-chlorophenyl)imidazole

Uniqueness

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is unique due to the specific positioning of the chloromethyl group at the 4-position of the imidazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biochemical interactions.

Biologische Aktivität

Tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate (TBCMI) is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and applications in drug development.

- Chemical Formula : C9H13ClN2O2

- Molecular Weight : 216.66 g/mol

- CAS Number : 500782-71-8

TBCMI features a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the imidazole ring, which contributes to its reactivity and biological significance.

The biological activity of TBCMI is primarily attributed to its ability to interact with enzymes and receptors. The chloromethyl group can engage in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit or modulate enzymatic activity, making TBCMI a valuable candidate for drug development.

Enzyme Interaction Studies

Research has demonstrated that TBCMI can inhibit specific enzymes involved in various biochemical pathways. Its unique structural features enable it to bind selectively to active sites, influencing enzyme kinetics and potentially leading to therapeutic effects.

Table 1: Enzyme Targets of TBCMI

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinase A | Competitive Inhibition | |

| Acetylcholinesterase | Reversible Inhibition | |

| Cyclooxygenase | Non-competitive |

Antiviral Activity

In a study focusing on antiviral agents, TBCMI was evaluated for its efficacy against Hepatitis C Virus (HCV). The compound demonstrated significant inhibition of HCV replication in vitro, suggesting its potential as an antiviral drug candidate. The mechanism involved the disruption of viral protein synthesis pathways .

Anticancer Properties

Another research study investigated the anticancer properties of TBCMI. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. The study highlighted that TBCMI could serve as a lead compound for developing new anticancer therapies.

Synthesis and Derivatives

TBCMI serves as a versatile intermediate in synthesizing various bioactive molecules. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functionalities. This property is particularly useful in medicinal chemistry for creating novel compounds with enhanced biological activities.

Synthesis Pathway

The synthesis of TBCMI typically involves the following steps:

- Formation of Imidazole Ring : The initial step involves constructing the imidazole framework through condensation reactions.

- Chloromethylation : The introduction of the chloromethyl group is achieved via electrophilic substitution techniques.

- Carboxylate Formation : Finally, the carboxylate group is added through esterification reactions.

Eigenschaften

IUPAC Name |

tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVUSNXEJVVWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469921 | |

| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500782-71-8 | |

| Record name | Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.